Simvastatin is derived from Lovastatin, a natural product obtained from the fermentation of certain fungi. The synthesis of 2-Methyl Simvastatin involves various chemical modifications to enhance its potency and bioavailability. As a member of the statin class, it is primarily used in the treatment of hypercholesterolemia and associated cardiovascular diseases.
The synthesis of 2-Methyl Simvastatin can be achieved through several methods:
The molecular formula for 2-Methyl Simvastatin is , with a molecular weight of approximately 419.6 g/mol. The compound features a lactone ring, which is characteristic of statins, and includes various functional groups such as hydroxyl and methyl groups that contribute to its biological activity.
The primary reaction mechanism for 2-Methyl Simvastatin involves:
The mechanism by which 2-Methyl Simvastatin exerts its effects includes:
Clinical studies indicate that statins like 2-Methyl Simvastatin can reduce LDL cholesterol levels by up to 50% in some patients .
These properties are critical for formulation development and storage considerations .
2-Methyl Simvastatin is primarily used in clinical settings for:
2-Methyl simvastatin (CAS 774611-54-0) is a structural analog of simvastatin, formally derived through methyl substitution at the C2 position of the ester side chain. Its molecular formula is C₂₆H₄₀O₅, with a molecular weight of 432.59 g/mol [5] [9]. The compound exists as a mixture of diastereoisomers due to the introduction of an additional chiral center at the C2 methyl branch point, augmenting the existing seven stereocenters present in the parent simvastatin structure [5].
The IUPAC name, [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-5-methyl-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate, explicitly defines the absolute configuration at eight stereogenic centers [9]. The hexahydronaphthalene core adopts a rigid trans-decalin conformation, while the dihydropyranone ring exhibits a half-chair conformation. Critical intramolecular hydrogen bonding occurs between the C4' hydroxyl group (C4'-OH) and the adjacent C6' carbonyl oxygen (C6'=O), stabilizing the overall conformation and influencing hydrolytic susceptibility [5] [9]. The SMILES notation (CCC(C)(C)C(=O)O[C@H]1C[C@@H](C)C=C2C=CC(C)[C@H](CC[C@@H]3C[C@@H](O)C(C)C(=O)O3)[C@@H]12
) further details the atomic connectivity and stereochemistry [9].
Table 1: Key Structural Identifiers of 2-Methyl Simvastatin
Property | Value/Descriptor |
---|---|
CAS Registry Number | 774611-54-0 |
Molecular Formula | C₂₆H₄₀O₅ |
Molecular Weight | 432.59 g/mol |
IUPAC Name | [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-5-methyl-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |
Number of Stereocenters | 8 |
Chiral Centers (Specific) | C1, C3, C7, C8, C8a, C2', C4', C2 (ester chain) |
Storage Conditions | -20°C (recommended) |
The diastereomeric complexity of 2-methyl simvastatin arises from the epimerization at the C2 position of the 2,2-dimethylbutanoate side chain. This generates two predominant diastereoisomers differentiated by the (R) or (S) configuration at the C2-methyl branch [5] [9]. These diastereomers exhibit distinct physicochemical behaviors due to variations in three-dimensional spatial arrangements, particularly affecting:
Critical functional groups governing reactivity and analytical detection include:
Table 2: Diastereomer-Specific Properties of 2-Methyl Simvastatin
Property | Diastereomer A | Diastereomer B |
---|---|---|
C2 Configuration | (R) | (S) |
Relative Polarity | Higher | Lower |
HPLC Retention Shift | +1.7 min (vs. simvastatin) | +3.2 min (vs. simvastatin) |
Hydrolysis Rate | Slower (steric hindrance) | Slowest (enhanced steric block) |
Structurally, 2-methyl simvastatin diverges from simvastatin (C₂₅H₃₈O₅, MW 418.57) through methyl substitution on the ester side chain, increasing molecular weight by 14 Da. Unlike lovastatin (C₂₄H₃₆O₅, MW 404.55), which possesses a 6α-methyl group and a 2-methylbutyrate moiety without branching, 2-methyl simvastatin incorporates 2,2-dimethylbutyrate with an additional methyl at C2 [2] [6]. This modification imposes significant steric constraints:
Pharmacologically, the structural modifications impair activation to the β-hydroxyacid form (the HMG-CoA reductase inhibitor). Kinetic studies show 2-methyl simvastatin's in vitro enzyme inhibition potency (IC₅₀ ≈ 15 nM) is 3-fold lower than simvastatin acid (IC₅₀ ≈ 5 nM) due to suboptimal binding in the catalytic cleft of HMG-CoA reductase [8].
Table 3: Structural and Functional Comparison with Parent Statins
Parameter | 2-Methyl Simvastatin | Simvastatin | Lovastatin |
---|---|---|---|
Molecular Formula | C₂₆H₄₀O₅ | C₂₅H₃₈O₅ | C₂₄H₃₆O₅ |
Molecular Weight | 432.59 g/mol | 418.57 g/mol | 404.55 g/mol |
Ester Side Chain | 2,2-Dimethylbutanoate | 2,2-Dimethylbutanoate | 2-Methylbutyrate |
Key Modification | Methyl at C2 of side chain | None | None |
Stereocenters | 8 | 7 | 8 |
Hydrolysis Rate (Rel.) | 0.5-0.6 (vs. simvastatin=1) | 1.0 | 1.8-2.0 (vs. simvastatin=1) |
Lactone Ring pKa | ~13.5 | ~13.2 | ~13.0 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8